2-Methoxy-1-(pyridin-3-yl)ethan-1-one
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Overview
Description
2-Methoxy-1-(pyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C8H9NO2. It is a liquid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a methoxy group attached to an ethanone moiety, which is further connected to a pyridine ring.
Scientific Research Applications
2-Methoxy-1-(pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
While specific future directions for “2-Methoxy-1-(pyridin-3-yl)ethan-1-one” are not mentioned in the available literature, pyridine compounds are known to have a broad range of applications in the development of new drugs . Therefore, it is reasonable to expect that this compound could be explored for similar applications in the future.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of 3-pyridinecarboxylic acid.
Reduction: Formation of 2-methoxy-1-(pyridin-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-(pyridin-2-yl)ethan-1-one
- 2-Methoxy-1-(pyridin-4-yl)ethan-1-one
- 2-Ethoxy-1-(pyridin-3-yl)ethan-1-one
Uniqueness
2-Methoxy-1-(pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also imparts distinct physicochemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methoxy-1-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8(10)7-3-2-4-9-5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFQZGQFRIBTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248668-72-5 |
Source
|
Record name | 2-methoxy-1-(pyridin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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